molecular formula C8H8ClFS B14018566 (3-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane

(3-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane

Katalognummer: B14018566
Molekulargewicht: 190.67 g/mol
InChI-Schlüssel: JMZPFDKSSYBVKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of chlorine, fluorine, and methyl groups attached to a phenyl ring, along with a methylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane typically involves the reaction of 3-chloro-4-fluoro-5-methylphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the methylsulfanyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different nucleophiles replacing the chlorine or fluorine atoms.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dehalogenated compounds or modified methylsulfanyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Chloro-4-methylphenyl)(methyl)sulfane
  • (4-Chloro-3-fluoro-5-methylphenyl)(methyl)sulfane
  • (3-Chloro-4-fluoro-5-methylphenyl)(ethyl)sulfane

Uniqueness

(3-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the phenyl ring, along with the presence of a methylsulfanyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C8H8ClFS

Molekulargewicht

190.67 g/mol

IUPAC-Name

1-chloro-2-fluoro-3-methyl-5-methylsulfanylbenzene

InChI

InChI=1S/C8H8ClFS/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3

InChI-Schlüssel

JMZPFDKSSYBVKJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1F)Cl)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.